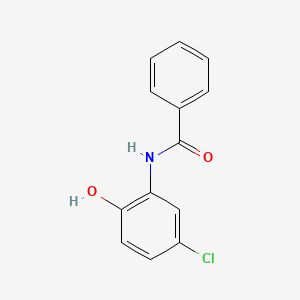
Benzamide, N-(5-chloro-2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(5-chloro-2-hydroxyphenyl)- is a chemical compound with the molecular formula C14H11Cl2NO2. It is a derivative of benzamide, characterized by the presence of a chloro and hydroxy group on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5-chloro-2-hydroxyphenyl)- can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction conditions are mild and efficient, making it a preferred method for the preparation of benzamide derivatives.
Industrial Production Methods
Industrial production of Benzamide, N-(5-chloro-2-hydroxyphenyl)- often involves the use of advanced chemical synthesis techniques to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer, but they generally involve similar principles of condensation reactions and the use of catalysts to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(5-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a hydroxylated product, while reduction may yield a dechlorinated product. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(5-chloro-2-hydroxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(5-chloro-2-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Niclosamide: A drug used to treat tapeworm infections, which shares a similar benzamide structure.
Metronidazole: An antibiotic with a nitroimidazole ring, similar to the nitrothiazolyl ring in some benzamide derivatives.
Tinidazole: Another antibiotic with structural similarities to benzamide derivatives.
Uniqueness
Benzamide, N-(5-chloro-2-hydroxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
93099-45-7 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17) |
InChI Key |
XRVBCGDRMFFQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



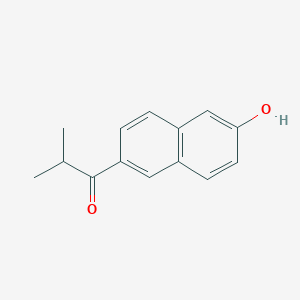
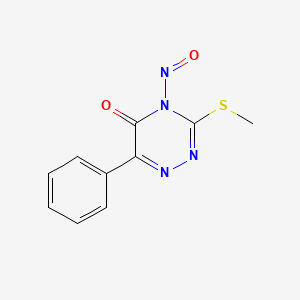
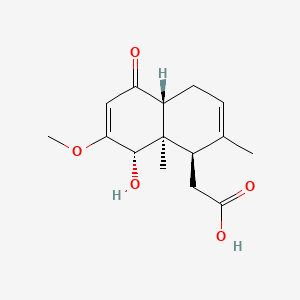
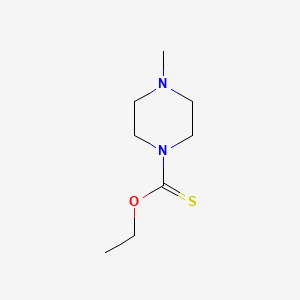
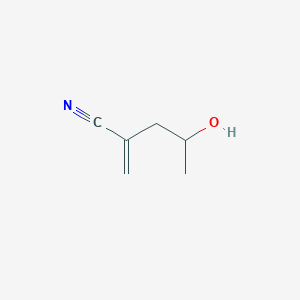
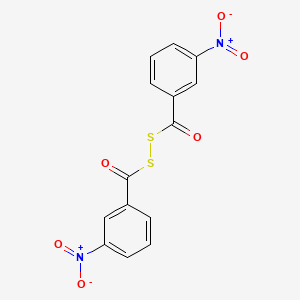
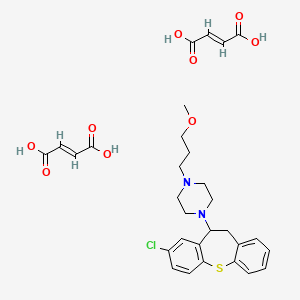
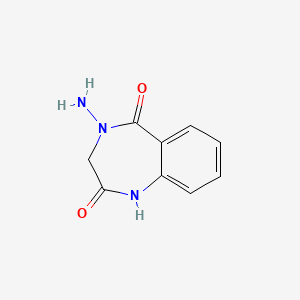
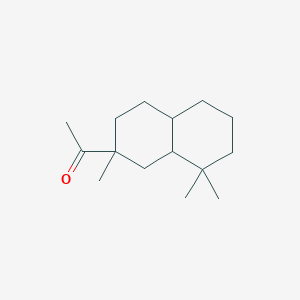
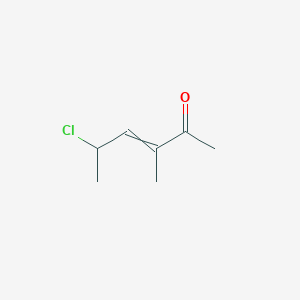
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

